Cas no 2229322-69-2 (4-(azidomethyl)-1,5-dimethyl-1H-pyrazole)

4-(azidomethyl)-1,5-dimethyl-1H-pyrazole structure
2229322-69-2 structure
商品名:4-(azidomethyl)-1,5-dimethyl-1H-pyrazole
CAS番号:2229322-69-2
MF:C6H9N5
メガワット:151.169159650803
CID:6194152
PubChem ID:150005972

4-(azidomethyl)-1,5-dimethyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 4-(azidomethyl)-1,5-dimethyl-1H-pyrazole
    • EN300-1809542
    • 2229322-69-2
    • インチ: 1S/C6H9N5/c1-5-6(3-8-10-7)4-9-11(5)2/h4H,3H2,1-2H3
    • InChIKey: DCGZWWWYFJAEQN-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C(C)=C(C=N1)CN=[N+]=[N-]

計算された属性

  • せいみつぶんしりょう: 151.08579531g/mol
  • どういたいしつりょう: 151.08579531g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 32.2Ų

4-(azidomethyl)-1,5-dimethyl-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1809542-2.5g
4-(azidomethyl)-1,5-dimethyl-1H-pyrazole
2229322-69-2
2.5g
$1370.0 2023-09-19
Enamine
EN300-1809542-0.1g
4-(azidomethyl)-1,5-dimethyl-1H-pyrazole
2229322-69-2
0.1g
$615.0 2023-09-19
Enamine
EN300-1809542-0.25g
4-(azidomethyl)-1,5-dimethyl-1H-pyrazole
2229322-69-2
0.25g
$642.0 2023-09-19
Enamine
EN300-1809542-0.5g
4-(azidomethyl)-1,5-dimethyl-1H-pyrazole
2229322-69-2
0.5g
$671.0 2023-09-19
Enamine
EN300-1809542-0.05g
4-(azidomethyl)-1,5-dimethyl-1H-pyrazole
2229322-69-2
0.05g
$587.0 2023-09-19
Enamine
EN300-1809542-1.0g
4-(azidomethyl)-1,5-dimethyl-1H-pyrazole
2229322-69-2
1g
$1086.0 2023-06-02
Enamine
EN300-1809542-5.0g
4-(azidomethyl)-1,5-dimethyl-1H-pyrazole
2229322-69-2
5g
$3147.0 2023-06-02
Enamine
EN300-1809542-1g
4-(azidomethyl)-1,5-dimethyl-1H-pyrazole
2229322-69-2
1g
$699.0 2023-09-19
Enamine
EN300-1809542-10.0g
4-(azidomethyl)-1,5-dimethyl-1H-pyrazole
2229322-69-2
10g
$4667.0 2023-06-02
Enamine
EN300-1809542-10g
4-(azidomethyl)-1,5-dimethyl-1H-pyrazole
2229322-69-2
10g
$3007.0 2023-09-19

4-(azidomethyl)-1,5-dimethyl-1H-pyrazole 関連文献

4-(azidomethyl)-1,5-dimethyl-1H-pyrazoleに関する追加情報

Professional Introduction to Compound with CAS No. 2229322-69-2 and Product Name: 4-(azidomethyl)-1,5-dimethyl-1H-pyrazole

The compound with the CAS number 2229322-69-2 and the product name 4-(azidomethyl)-1,5-dimethyl-1H-pyrazole represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural features and potential applications in drug discovery and medicinal chemistry. The presence of an azidomethyl substituent in its molecular framework introduces a high degree of reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in bioactive molecule development.

4-(azidomethyl)-1,5-dimethyl-1H-pyrazole belongs to the pyrazole class of compounds, which are well-known for their broad spectrum of biological activities. Pyrazoles have been extensively studied for their roles as pharmacophores in various therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs. The dimethyl groups at the 1 and 5 positions enhance the lipophilicity of the molecule, improving its solubility and bioavailability—key factors in drug formulation. The azidomethyl functional group, on the other hand, provides a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological properties.

Recent research has highlighted the utility of 4-(azidomethyl)-1,5-dimethyl-1H-pyrazole in the development of novel therapeutic agents. Its reactivity allows for facile coupling with various biomolecules, including peptides, proteins, and nucleic acids, through azide-alkyne cycloaddition reactions. This transformation has been leveraged in the creation of conjugates that exhibit enhanced targeting and delivery properties. For instance, studies have demonstrated its potential application in antibody-drug conjugates (ADCs), where it serves as a linker to connect cytotoxic payloads to antibodies. Such conjugates have shown promise in treating refractory cancers by delivering drugs directly to tumor cells while minimizing systemic toxicity.

The structural motif of 4-(azidomethyl)-1,5-dimethyl-1H-pyrazole also makes it a valuable scaffold for exploring new pharmacological interactions. Computational studies have indicated that this compound can interact with multiple biological targets by exploiting its aromaticity and electron-rich nature. These interactions are being investigated for their potential in modulating enzyme activity and receptor binding affinity. Preliminary experiments have shown promising results in inhibiting certain kinases associated with inflammatory pathways, suggesting its role as a lead compound for developing anti-inflammatory therapies.

In addition to its pharmaceutical applications, 4-(azidomethyl)-1,5-dimethyl-1H-pyrazole has shown promise in material science research. Its ability to undergo controlled polymerization reactions has been explored for creating novel polymers with specific mechanical and thermal properties. These materials could find applications in advanced coatings, adhesives, and even conductive polymers used in electronic devices. The versatility of this compound underscores its importance not only as a chemical intermediate but also as a building block for innovative materials.

The synthesis of 4-(azidomethyl)-1,5-dimethyl-1H-pyrazole is another area where significant progress has been made. Modern synthetic methodologies have enabled more efficient and scalable production processes compared to earlier techniques. Advances in catalytic systems have reduced reaction times and improved yields while minimizing byproduct formation. These improvements are crucial for ensuring cost-effective production and sustainability in pharmaceutical manufacturing. Additionally, green chemistry principles have been incorporated into synthetic routes to reduce environmental impact.

The future prospects of 4-(azidomethyl)-1,5-dimethyl-1H-pyrazole are vast and exciting. Ongoing research is focused on expanding its utility through interdisciplinary approaches combining organic synthesis with computational modeling and biotechnology. Collaborative efforts between academia and industry are driving innovation by translating laboratory discoveries into clinical applications faster than ever before. As our understanding of biological systems grows more sophisticated, compounds like this will continue to play a pivotal role in addressing complex diseases.

In conclusion,4-(azidomethyl)-1,5-dimethyl-1H-pyrazole (CAS No. 2229322-69-2) stands out as a versatile and multifaceted compound with significant implications across multiple scientific domains. Its unique structural features offer opportunities for developing novel therapeutics while also serving as a platform for material innovation. With continued research and development,this compound promises to contribute substantially to advancements in medicine, chemistry,and beyond.

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